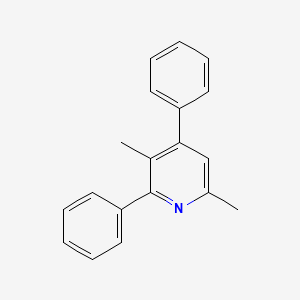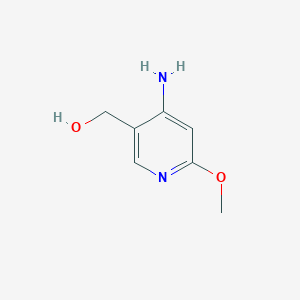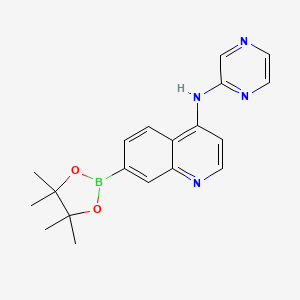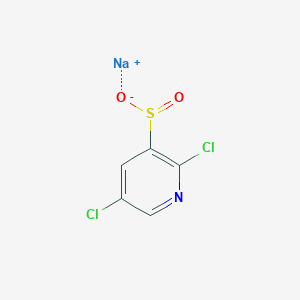
Sodium 2,5-dichloropyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dichloropyridine-3-sulfinate: is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of sulfur-containing compounds. This compound is characterized by the presence of two chlorine atoms and a sulfinate group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5-dichloropyridine-3-sulfinate typically involves the reaction of 2,5-dichloropyridine with sodium sulfite under specific conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2,5-dichloropyridine} + \text{sodium sulfite} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The scalability of the synthesis is crucial for its application in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,5-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sodium 2,5-dichloropyridine-3-sulfonate.
Reduction: 2,5-dichloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2,5-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. It is also employed in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological sulfinate interactions.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2,5-dichloropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophilic centers. The chlorine atoms on the pyridine ring can also undergo nucleophilic substitution, leading to the formation of new compounds. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
- Sodium pyridine-3-sulfinate
- Sodium 2-chloropyridine-3-sulfinate
- Sodium 3,5-dichloropyridine-2-sulfinate
Comparison: Sodium 2,5-dichloropyridine-3-sulfinate is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other sodium sulfinates. The position of the chlorine atoms can influence the electronic properties of the compound, making it suitable for specific applications in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C5H2Cl2NNaO2S |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
sodium;2,5-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
HIADYDDOJWCMON-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
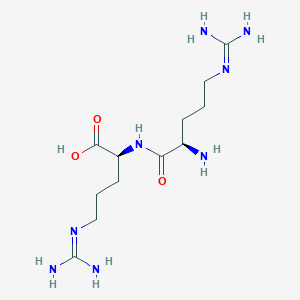

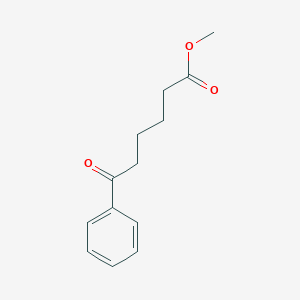
![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
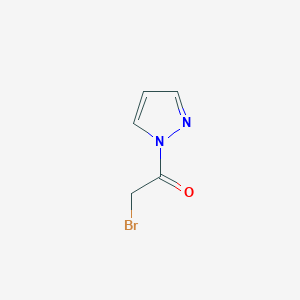
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
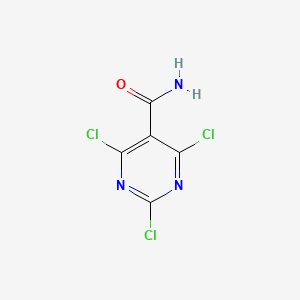
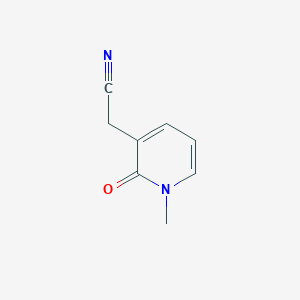
![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
